molecular formula C10H19NO2 B2820449 Ethyl 3-propylpyrrolidine-2-carboxylate CAS No. 2248265-80-5

Ethyl 3-propylpyrrolidine-2-carboxylate

Cat. No.: B2820449
CAS No.: 2248265-80-5
M. Wt: 185.267
InChI Key: NDMGIJMWIVBTTP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-propylpyrrolidine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-propylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated pyrrolidines.

Scientific Research Applications

Ethyl 3-propylpyrrolidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-propylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound, widely used in organic synthesis.

    N-methylpyrrolidine: Similar structure with a methyl group attached to the nitrogen.

    Ethyl 2-pyrrolidinecarboxylate: Differing by the position of the ethyl group.

Uniqueness

Ethyl 3-propylpyrrolidine-2-carboxylate is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.

Properties

IUPAC Name

ethyl 3-propylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-3-5-8-6-7-11-9(8)10(12)13-4-2/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGIJMWIVBTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCNC1C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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